

# Step-by-step guide to the characterization of 2-Methylbenzamide oxime

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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

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# Characterization of 2-Methylbenzamide Oxime: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and characterization of 2-Methylbenzamide oxime, a compound of interest in medicinal chemistry and drug development. The protocols outlined below offer a step-by-step approach to ensure reliable and reproducible results.

## **Physicochemical Properties**

2-Methylbenzamide oxime is a solid organic compound with the following properties:

Property	Value	Reference
Molecular Formula	C8H10N2O	[1][2]
Molecular Weight	150.18 g/mol	[1][2]
Melting Point	144-148 °C	[1]
CAS Number	40312-14-9	[1][2]
Appearance	Solid	[1]



## **Synthesis of 2-Methylbenzamide Oxime**

A straightforward and efficient method for the synthesis of 2-Methylbenzamide oxime is through the reaction of 2-Methylbenzamide with hydroxylamine. A solvent-free grinding method is recommended for its simplicity and high yield.

#### **Experimental Protocol: Synthesis**

#### Materials:

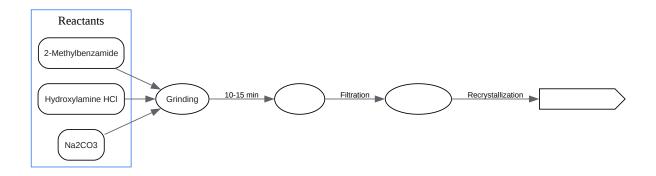
- 2-Methylbenzamide
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or another suitable base
- Mortar and pestle
- Ethyl acetate
- Water
- Filter paper and funnel

#### Procedure:

- In a clean, dry mortar, combine 2-Methylbenzamide (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).
- Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add 10 mL of water to the mortar and stir to dissolve the inorganic salts.
- Filter the solid product using a Büchner funnel and wash with cold water (2 x 5 mL).
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Methylbenzamide oxime.



• Dry the purified crystals under vacuum.



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Caption: Synthesis workflow for 2-Methylbenzamide oxime.

## **Spectroscopic Characterization**

The structure of the synthesized 2-Methylbenzamide oxime can be confirmed using various spectroscopic techniques.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol: NMR Spectroscopy

- Prepare a sample by dissolving 5-10 mg of 2-Methylbenzamide oxime in approximately 0.7
   mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the spectra to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Predicted <sup>1</sup>H NMR Spectrum (in DMSO-d<sub>6</sub>):



- $\delta$  ~10.0-11.0 ppm (s, 1H): This broad singlet corresponds to the hydroxyl proton of the oxime group (-NOH).
- $\delta$  ~7.2-7.8 ppm (m, 4H): These multiplets are attributed to the four aromatic protons.
- $\delta$  ~5.5-6.5 ppm (s, 2H): This broad singlet corresponds to the amino protons (-NH<sub>2</sub>).
- $\delta$  ~2.3 ppm (s, 3H): This singlet is due to the methyl protons (-CH<sub>3</sub>).

Predicted <sup>13</sup>C NMR Spectrum (in DMSO-d<sub>6</sub>):

- $\delta$  ~150-155 ppm: Carbon of the C=NOH group.
- $\delta$  ~125-140 ppm: Aromatic carbons.
- $\delta$  ~18-22 ppm: Methyl carbon (-CH<sub>3</sub>).

#### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

- Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the FTIR spectrum over the range of 4000-400 cm<sup>-1</sup>.

Expected Characteristic IR Absorption Bands:



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3400-3200 (broad)	О-Н	Stretching (oxime)
3350-3150	N-H	Stretching (amide)
3100-3000	С-Н	Aromatic stretching
2950-2850	С-Н	Aliphatic stretching (methyl)
~1640	C=N	Stretching (oxime)
~1660	C=O	Stretching (amide)
1600-1450	C=C	Aromatic ring stretching
~950	N-O	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

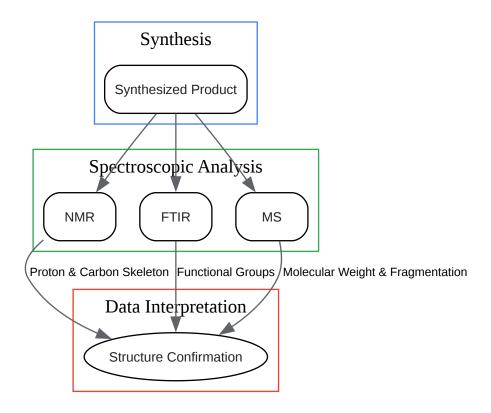
Experimental Protocol: Mass Spectrometry

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquire the mass spectrum.

#### **Expected Mass Spectrum Data:**

- Molecular Ion (M+): The mass spectrum should show a peak corresponding to the molecular weight of 2-Methylbenzamide oxime, which is 150.18 g/mol . In ESI-MS, this would typically be observed as the protonated molecule [M+H]+ at m/z 151.19.
- Key Fragmentation Peaks: Expect to see fragment ions corresponding to the loss of small molecules or radicals, such as H<sub>2</sub>O, NH<sub>3</sub>, and the methyl group.





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Caption: Workflow for the characterization of 2-Methylbenzamide oxime.

## **Data Summary**

The following table summarizes the expected key characterization data for 2-Methylbenzamide oxime.

Technique	Expected Data
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 10-11 (s, 1H, -NOH), 7.2-7.8 (m, 4H, Ar-H), 5.5-6.5 (s, 2H, -NH <sub>2</sub> ), 2.3 (s, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	$\delta$ 150-155 (C=NOH), 125-140 (Ar-C), 18-22 (-CH <sub>3</sub> )
FTIR (cm <sup>-1</sup> )	3400-3200 (O-H), 3350-3150 (N-H), ~1640 (C=N), ~950 (N-O)
MS (m/z)	151.19 [M+H]+



This comprehensive guide provides the necessary protocols and expected data for the successful synthesis and characterization of 2-Methylbenzamide oxime, facilitating its further investigation in drug discovery and development programs.

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#### References

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